Product packaging for 1-(2-Bromophenyl)propan-1-amine(Cat. No.:CAS No. 1231245-16-1)

1-(2-Bromophenyl)propan-1-amine

Cat. No.: B2647975
CAS No.: 1231245-16-1
M. Wt: 214.106
InChI Key: XXWZAEMBXBIREN-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)propan-1-amine (CAS 1231245-16-1) is a brominated aromatic amine that serves as a versatile building block in organic synthesis and pharmaceutical research. This compound is supplied as a liquid of 95% purity and is characterized by a propan-1-amine chain attached to the ortho position of a bromophenyl ring, a structure that offers distinct reactivity and application potential. In medicinal chemistry, the ortho-bromophenyl group is a key structural motif that can act as a synthetic handle for further cross-coupling reactions, such as Suzuki-Miyaura couplings, to create more complex biaryl systems. The primary amine function is a common precursor for the synthesis of a wide range of derivatives, including amides, sulfonamides, and imines. While the specific biological mechanism of action for this precise molecule is not fully detailed in the literature, structural analogs and related arylalkylamines are widely investigated for their potential as histamine H1 receptor antagonists. Such compounds typically work by competitively blocking the action of endogenous histamine at the H1 receptor, providing a foundation for research into new therapeutic agents. This makes this compound a valuable intermediate for researchers developing new ligands and probing structure-activity relationships. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (MSDS) prior to use and handle the compound with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrN B2647975 1-(2-Bromophenyl)propan-1-amine CAS No. 1231245-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWZAEMBXBIREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Organic Synthesis and Chemical Research

1-(2-Bromophenyl)propan-1-amine holds a strategic position in the realm of organic synthesis due to its unique structural features. As a member of the arylalkylamine class, its backbone is a core component of many biologically relevant molecules, including neurotransmitters and amino acids. nih.gov The presence of a bromine atom on the phenyl ring and a chiral center at the first carbon of the propane (B168953) chain makes it a particularly versatile synthetic intermediate.

The bromine atom serves as a key functional group, enabling a wide array of subsequent chemical transformations. It is a prime substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental for constructing complex molecular architectures by forming new carbon-carbon bonds. mdpi.comacs.org This reactivity allows chemists to introduce diverse substituents at the ortho-position of the phenyl ring, leading to a broad spectrum of derivatives. The amine group itself is also reactive and can be modified or used to direct other reactions. This dual functionality makes the compound a valuable building block for creating libraries of complex molecules for further study.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 1231245-16-1
Molecular Formula C₉H₁₂BrN
Molecular Weight 214.11 g/mol
IUPAC Name This compound
Physical Form Liquid (at room temperature)

Data sourced from multiple chemical suppliers and databases. bldpharm.comsigmaaldrich.com

Derivatization and Structural Analogs of 1 2 Bromophenyl Propan 1 Amine

Synthesis of Substituted Arylpropan-1-amine Analogs

The synthesis of analogs of 1-(2-bromophenyl)propan-1-amine often begins with modifications to the core arylpropan-1-amine structure. These modifications typically involve altering the substituents on the aromatic phenyl ring or making changes to the propane-1-amine side chain.

The substitution pattern on the phenyl ring is a key determinant of a molecule's biological activity and physicochemical properties. Researchers have explored a variety of substituents at different positions on the phenyl ring to modulate these characteristics.

The synthesis of these analogs often starts from a substituted benzaldehyde (B42025) or acetophenone, which is then elaborated to the desired propan-1-amine. For instance, substituted 2-bromobenzaldehydes can react with an ethyl Grignard reagent to form the corresponding propanol, which can then be converted to the amine. prepchem.com Alternatively, substituted acetophenones can be converted to their oximes, which are then reduced to the corresponding amines. nih.gov

Common modifications include the introduction of electron-withdrawing or electron-donating groups. For example, analogs with fluoro, chloro, and methoxy (B1213986) substituents on the phenyl ring have been synthesized. nih.govacs.org The synthesis of a 4-fluoro-substituted analog, 3,3-dibromo-N,N-diethyl-1-(4-fluorophenyl)prop-2-en-1-amine, was achieved with a 66% yield. acs.org Similarly, 4-chloro and 4-bromo analogs have also been prepared. acs.org The introduction of an additional amino group on the phenyl ring, as in 1-(2-amino-5-bromophenyl)propan-1-one, has also been explored. uni.lu

Table 1: Examples of Phenyl Ring-Substituted Analogs

Compound Name Modification Reference
(E)-1-(2-Fluorophenyl)ethanone oxime Introduction of a fluorine atom nih.gov
(E)-1-(2-Methoxyphenyl)ethanone oxime Introduction of a methoxy group nih.gov
3,3-Dibromo-1-(4-chlorophenyl)-N,N-diethylprop-2-en-1-amine Introduction of a chlorine atom at the 4-position acs.org
3,3-Dibromo-1-(4-bromophenyl)-N,N-diethylprop-2-en-1-amine Introduction of a bromine atom at the 4-position acs.org
1-(2-amino-5-bromophenyl)propan-1-one Introduction of an amino group uni.lu

Modifications to the alkyl chain of this compound can influence the compound's flexibility, lipophilicity, and interaction with biological targets. These variations can include changing the length of the alkyl chain, introducing branching, or adding functional groups.

For instance, analogs with longer carbon chains have been investigated to understand their effect on pharmacokinetics. smolecule.com The synthesis of such analogs can be achieved by using different Grignard reagents in the initial synthetic steps. For example, reacting 2-bromobenzaldehyde (B122850) with propyl magnesium bromide instead of ethyl magnesium bromide would lead to a butan-1-ol derivative, which can then be converted to the corresponding butan-1-amine.

Furthermore, substitutions on the alkyl chain itself are possible. Legislation concerning related compounds notes that substitution at the 3-position with an alkyl group is a common modification for structurally similar molecules. ls.state.ms.us

Exploration of Heterocyclic Derivatives

The synthesis of heterocyclic derivatives can be approached in several ways. One common method is to start with a heterocyclic aldehyde or ketone and follow a similar synthetic route as for the phenyl analogs. For example, the synthesis of N,N-dimethyl-3-(4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalin-4-yl)propan-1-amine, a complex heterocyclic analog, has been reported. mdpi.com

Other research has focused on creating hybrids of thiazole (B1198619) and pyrazoline, where the core structure is linked to these heterocyclic systems. acs.org The synthesis of such hybrids often involves multi-step reactions, including condensation and cyclization steps. For example, a pyrazoline derivative can be reacted with a phenacyl bromide to introduce a thiazole ring. acs.org The development of quinoxaline (B1680401) derivatives has also been an active area of research, with various substituted thiophen-3-amines being reacted to form the final heterocyclic product. mdpi.com In some cases, the phenyl ring has been modified to include nitrogen-containing heterocycles, although this did not always lead to active compounds in certain studies. acs.org

Table 2: Examples of Heterocyclic Derivatives

Heterocyclic System Example Compound Reference
Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline N,N-Dimethyl-3-(4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalin-4-yl)propan-1-amine mdpi.com
Thiazole-Pyrazoline Hybrid 2-(3-(4-bromophenyl)-5-(3-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole acs.org
Quinoxaline 2-(6,7-Dimethylquinoxalin-2-yl)-N-propylthiophen-3-amine mdpi.com

Conjugation and Linker Chemistry

The primary amine group in this compound and its analogs is a convenient handle for conjugation to other molecules, such as proteins, peptides, or molecular tags. This is achieved through the use of chemical linkers, which can be either cleavable or non-cleavable. symeres.com

The choice of linker is crucial as its physicochemical properties can significantly impact the function of the resulting conjugate. symeres.com For instance, in the development of antibody-drug conjugates (ADCs), the linker must be stable in circulation but efficiently cleaved at the target site. symeres.com Common cleavable linkers include those that are sensitive to enzymes or acidic conditions. symeres.com A well-known self-immolative linker is the para-aminobenzyl alcohol (PAB) group, which degrades through an electronic cascade. symeres.com

Conjugation chemistry involves the covalent bonding of two or more molecules, often requiring reactive functional groups like amines, sulfhydryls, or azides. symeres.com The conditions for these reactions must be compatible with the nature of the molecules being conjugated. symeres.com

Stereochemical Implications in Derivative Design

The carbon atom bearing the amine group in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). The stereochemistry of this center can have a profound impact on the biological activity of the molecule, as enantiomers can interact differently with chiral biological targets like enzymes and receptors.

Therefore, the stereoselective synthesis of specific enantiomers is a critical aspect of derivative design. Asymmetric synthesis methods are employed to produce enantiomerically pure or enriched compounds. One such method is the borane-mediated reduction of oxime ethers using a chiral catalyst, which can yield highly enantiopure primary amines. nih.gov For example, the reduction of (Z)-ethanone oxime ethers using a spiroborate ester derived from (S)-diphenyl valinol can produce (R)-arylethylamines with up to 99% enantiomeric excess. nih.gov

The study of the dynamic stereochemistry of related chiral molecules is also important for understanding their conformational behavior and stability. unibo.it The design of stable atropisomers, which are stereoisomers arising from restricted rotation about a single bond, is another area of interest in the broader context of chiral amine derivatives. unibo.it

Advanced Analytical and Spectroscopic Methodologies for Research on 1 2 Bromophenyl Propan 1 Amine

Spectroscopic Techniques for Investigating Reaction Pathways and Intermediates

Spectroscopic methods offer real-time or near-real-time insights into the chemical transformations occurring during the synthesis of 1-(2-Bromophenyl)propan-1-amine. They allow researchers to track the consumption of reactants, the formation of products, and the appearance of any transient intermediates.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR for complex products)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its precursors. While standard one-dimensional ¹H and ¹³C NMR provide fundamental structural information, advanced two-dimensional (2D-NMR) techniques are often required for unambiguous assignment, especially in complex reaction mixtures or for structurally intricate derivatives. researchgate.net

¹H NMR spectroscopy for a related precursor, 1-(2'-bromophenyl)propan-1-ol, shows characteristic signals including a triplet for the methyl group (CH₃), a multiplet for the methylene (B1212753) group (CH₂), and a triplet for the carbinol proton (CH-OH), alongside multiplets for the aromatic protons. acs.org Upon conversion to this compound, the chemical shift of the proton on the chiral center (the methine proton, CH-NH₂) would be expected to change significantly.

For more complex products or reaction byproducts, 2D-NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. researchgate.net

HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of ¹³C signals.

HMBC reveals correlations between protons and carbons over two to three bonds, helping to piece together the carbon skeleton and identify connectivity between functional groups.

NOESY identifies protons that are close in space, which is crucial for determining stereochemistry and conformation in rigid molecules. researchgate.net

These advanced NMR methods are vital for confirming the final structure and for identifying any unexpected products or intermediates that may arise during synthesis. researchgate.net

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and its intermediates. scispace.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with high-resolution capabilities (HRMS), provide both separation and identification. scispace.comresearchgate.net

In a synthetic context, MS can be used to monitor the progress of a reaction by tracking the disappearance of the starting material's molecular ion peak and the appearance of the product's peak. For instance, the synthesis of 1-(2'-bromophenyl)propan-1-ol, a precursor, was confirmed by electrospray ionization mass spectrometry (ESI-MS), which detected the sodium adduct of the molecule [M+Na]⁺. acs.org

High-resolution mass spectrometry is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of the product and distinguishing it from other compounds with the same nominal mass. scispace.comacs.org The fragmentation patterns observed in the mass spectrum provide structural information that can confirm the identity of the analyte. For related brominated cathinones, fragmentation often involves the cleavage of the bond alpha to the nitrogen atom and characteristic losses related to the alkylamine side chain. researchgate.net

Table 1: Representative Mass Spectrometry Data for Precursors and Related Compounds

CompoundIonization MethodObserved Ion (m/z)Reference
1-(2'-Bromophenyl)propan-1-olESI237/239 [M+Na]⁺ acs.org
3,3-Dibromo-1-(4-bromophenyl)-N,N-diethylprop-2-en-1-amineESI-HRMS423.8907 [M+H]⁺ acs.org
(S)-N-[1-(2-Bromo-phenyl)ethyl] acetamide (B32628)GC/MS153.1, 136.2, 111.2, 75.2 nih.gov
1-(4-bromophenyl)-2-(methylamino)propan-1-one (4-BMC)EI-MS183/185 [C₇H₄BrO]⁺, 155/157 [C₆H₄Br]⁺, 58 [C₃H₈N]⁺ researchgate.net

Infrared and Raman Spectroscopy for Functional Group Analysis in Transformations

Infrared (IR) and Raman spectroscopy are used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies. In the context of synthesizing this compound from its corresponding ketone, 1-(2-bromophenyl)propan-1-one, IR spectroscopy is particularly useful for monitoring the reaction progress. nih.gov

The key transformation involves the reduction of a carbonyl group (C=O) and the formation of a primary amine group (-NH₂).

Reactant (Ketone): The starting material, 1-(2-bromophenyl)propan-1-one, would exhibit a strong, sharp absorption band in the IR spectrum characteristic of a carbonyl stretch, typically around 1680-1700 cm⁻¹. nih.gov

Product (Amine): As the reaction proceeds, the intensity of this C=O peak will decrease. Concurrently, new peaks corresponding to the N-H stretching vibrations of the primary amine will appear in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region due to symmetric and asymmetric stretching. nih.gov Additionally, an N-H bending vibration may be observed around 1590-1650 cm⁻¹.

Raman spectroscopy can provide complementary information, especially for symmetric, non-polar bonds that are weak in the IR spectrum. The aromatic C-Br stretch would also be observable, and its stability throughout the reaction would confirm that this part of the molecule remains intact.

Chromatographic Techniques for Stereochemical Purity Determination

Since this compound possesses a chiral center, it exists as a pair of enantiomers. Determining the ratio of these enantiomers, or the enantiomeric excess (ee), is critical, especially in asymmetric synthesis. Chromatographic techniques are the primary methods for this analysis.

Chiral Chromatography (e.g., HPLC, GC)

Chiral chromatography is the gold standard for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed. acs.orgresearchgate.net

The choice of the chiral column and the mobile/carrier phase is crucial for achieving good separation (resolution). For compounds structurally similar to this compound, polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AS) have been shown to be effective. acs.orgacs.orgrsc.org The amine is often derivatized, for example by acetylation to form the corresponding amide, to improve its chromatographic behavior and resolution. nih.gov

Table 2: Examples of Chiral Chromatography Conditions for Related Compounds

AnalyteTechniqueChiral ColumnMobile Phase / ConditionsResultReference
(S)-N-[1-(2-Bromo-phenyl)ethyl] acetamideChiral HPLCChiralcel OD-HHexane/Isopropyl alcohol (85:15), 0.5 mL/minRt(minor) = 11.4 min, Rt(major) = 14.4 min; 97% ee nih.gov
1-(p-Bromophenyl)propan-1-amineChiral HPLCChiralpak ASHexane:Propan-2-ol>99% ee achieved in synthesis rsc.org
(2S)-2-(2′-bromophenyl)pent-4-en-2-olChiral HPLCChiralcel OD-HHexane/iPrOH (95:5), 1.0 mL/mint(minor) = 1.78 min, t(major) = 1.96 min; 98:2 er acs.org
1-(2-Bromophenyl)propan-1-olChiral GCSupelco β-DEX 120He: 2.4 mL/min, det.: 250 °C2% ee determined in asymmetric ethylation researchgate.net

Enantiomeric Excess Determination Methods

Besides chiral chromatography, enantiomeric excess (ee) can also be determined using NMR spectroscopy with the aid of a chiral shift reagent or a chiral derivatizing agent. rsc.org

When a chiral derivatizing agent, such as (R)-2-acetoxy-2-phenylacetic acid, is reacted with a racemic amine, it forms a mixture of diastereomers. rsc.org Unlike enantiomers, diastereomers have different physical properties and, crucially, distinct NMR spectra. The protons near the chiral center of each diastereomer will resonate at slightly different chemical shifts. By integrating the corresponding signals in the ¹H NMR spectrum, the ratio of the diastereomers can be calculated, which directly corresponds to the enantiomeric ratio of the original amine. rsc.org This method is valuable for confirming the results obtained from chiral chromatography or when a suitable chiral column is not available.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and torsional angles. This technique is particularly crucial for establishing the absolute stereochemistry of chiral centers and elucidating the preferred solid-state conformation of molecules. For derivatives of this compound, which contains a stereocenter at the carbon atom bearing the amine group, X-ray crystallography can unambiguously assign the (R) or (S) configuration.

The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

A significant challenge in the crystallographic analysis of amines like this compound is that they are often liquids or oils at room temperature, making the growth of single crystals suitable for X-ray diffraction difficult. iucr.org To overcome this, the amine is typically converted into a crystalline derivative. Common derivatization strategies include the formation of salts with chiral or achiral acids, or the formation of amides with various carboxylic acids. These derivatives, particularly those formed with chiral auxiliaries, often exhibit a higher propensity for crystallization. tcichemicals.com

The formation of diastereomeric derivatives by reacting the chiral amine with a chiral resolving agent serves a dual purpose. Firstly, it allows for the separation of the enantiomers of the parent amine using techniques like fractional crystallization or chromatography. Secondly, the resulting diastereomers, having different physical properties, may more readily form high-quality single crystals. Once a suitable crystal of one diastereomer is obtained and its structure is determined by X-ray analysis, the absolute configuration of the other diastereomer is also implicitly known. tcichemicals.com

The presence of a heavy atom, such as the bromine atom in this compound derivatives, is highly advantageous for the determination of the absolute stereochemistry. The heavy atom causes anomalous dispersion of the X-rays, where the scattering factor of the atom becomes a complex number. By carefully measuring the intensities of Friedel pairs (reflections (h,k,l) and (-h,-k,-l)), which are no longer equal in the presence of anomalous scattering in a non-centrosymmetric crystal, the absolute configuration of the molecule can be determined with high confidence using methods like the Bijvoet method. mdpi.com

While specific crystallographic data for derivatives of this compound are not widely available in the public domain, the general approach would involve the synthesis of a crystalline derivative, followed by single-crystal X-ray diffraction analysis. The resulting data would be presented in a standardized format, as illustrated in the hypothetical data table below for a derivative.

Illustrative Crystallographic Data for a Hypothetical Derivative: N-(1-(2-Bromophenyl)propyl)acetamide

The following table represents the type of data that would be obtained from an X-ray crystallographic analysis of a derivative of this compound. This data is for illustrative purposes only.

ParameterValue
Empirical FormulaC₁₁H₁₄BrNO
Formula Weight256.14
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.543(2)
b (Å)6.123(1)
c (Å)10.987(3)
β (°)105.21(1)
Volume (ų)554.3(2)
Z2
Density (calculated) (g/cm³)1.534
Absorption Coefficient (mm⁻¹)3.872
F(000)260
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 28.0
Reflections collected2548
Independent reflections1256 [R(int) = 0.035]
Final R indices [I>2sigma(I)]R1 = 0.042, wR2 = 0.105
Absolute structure parameter0.01(2)

Conformational Analysis from Crystallographic Data

The detailed atomic coordinates obtained from X-ray crystallography allow for a thorough analysis of the molecule's conformation. Key torsional angles, which define the spatial arrangement of different parts of the molecule, can be precisely determined. For a derivative such as N-(1-(2-bromophenyl)propyl)acetamide, important torsional angles would include those describing the orientation of the 2-bromophenyl group relative to the propan-1-amine backbone and the conformation of the acetamide group. This information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding, which often play a critical role in the crystal packing. For example, in amide derivatives, hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of another are common motifs that stabilize the crystal lattice.

Computational and Theoretical Chemistry Studies of 1 2 Bromophenyl Propan 1 Amine and Its Reactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed insights into electron distribution, orbital energies, and the transition states of chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(2-Bromophenyl)propan-1-amine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in mapping out potential reaction pathways. acs.orgnih.gov For instance, in reactions such as N-acylation or electrophilic aromatic substitution, DFT can be used to calculate the activation energies and reaction enthalpies for different possible routes, thus predicting the most likely reaction mechanism.

Studies on related compounds, such as other substituted phenethylamines, have utilized DFT to model charge distribution and transition states, for example, in nitration reactions where the nitronium ion (NO₂⁺) attacks the aromatic ring. For this compound, DFT could elucidate how the electronic properties of the bromine atom and the propan-1-amine side chain influence the regioselectivity of further substitutions on the phenyl ring.

A hypothetical application of DFT could involve comparing the reaction barriers for different synthetic routes, helping to optimize reaction conditions for higher yields and purity.

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. DFT calculations can provide theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

For this compound, predicted ¹H and ¹³C NMR spectra would be generated by calculating the magnetic shielding tensors of the nuclei. These theoretical spectra can aid in the assignment of experimental signals, which can sometimes be complex due to the molecule's asymmetry. Similarly, the calculation of vibrational frequencies can help in the interpretation of experimental IR spectra, confirming the presence of key functional groups like the amine (N-H stretching and bending) and the C-Br bond. Studies on amphetamine and methamphetamine have successfully used DFT to support the interpretation of IR and Raman spectra. nih.gov

Spectroscopic Data Type Computational Method Predicted Information Relevance
¹H and ¹³C NMRDFT (e.g., GIAO method)Chemical shiftsStructural confirmation and assignment of experimental spectra
IR SpectroscopyDFTVibrational frequencies and intensitiesIdentification of functional groups and confirmation of molecular structure
Vibrational Circular Dichroism (VCD)DFTChiroptical spectraDetermination of absolute configuration for chiral molecules

Conformational Analysis and Stereochemical Preferences

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape. This compound has a chiral center at the first carbon of the propane (B168953) chain, meaning it can exist as two enantiomers. Furthermore, rotation around the single bonds allows for multiple conformations.

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers. This is typically done using molecular mechanics or quantum mechanical methods. For phenethylamines, studies have shown a preference for a folded gauche conformation in the gas phase, indicating an interaction between the amine group and the aromatic ring. acs.org The presence of the bulky bromine atom at the ortho position in this compound would likely introduce significant steric hindrance, influencing the preferred conformations.

A detailed conformational search would reveal the relative energies of different staggered and eclipsed conformations around the C-C and C-N bonds, providing insight into the most populated shapes of the molecule at a given temperature.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Chemical reactions are often performed in a solvent, which can have a profound impact on reaction rates and selectivity. Molecular dynamics (MD) simulations can model the explicit interactions between a solute molecule and the surrounding solvent molecules over time. colab.ws

For this compound, MD simulations could be used to study how different solvents (e.g., polar protic, polar aprotic, nonpolar) solvate the molecule. This would provide a dynamic picture of the solvent shell and its influence on the accessibility of reactive sites. For example, in an aqueous solution, water molecules would form hydrogen bonds with the amine group, potentially affecting its nucleophilicity. MD simulations are crucial for understanding how solvent influences conformational equilibria and the stability of reaction intermediates and transition states. nih.gov

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry offers tools to predict the reactivity and selectivity of a molecule in various chemical transformations. This is often achieved through the analysis of molecular orbitals and electrostatic potential maps generated from quantum chemical calculations.

For this compound, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The calculated electrostatic potential surface would highlight regions of positive and negative charge, guiding the approach of reactants.

Quantitative Structure-Activity Relationship (QSAR) studies on related phenylalkylamines have been used to correlate molecular descriptors (such as steric and electronic parameters) with biological activity. nih.govnih.gov While not strictly a prediction of chemical reactivity in a synthetic sense, these models can predict how structural modifications, such as the position of the bromo substituent, might affect the molecule's interaction with a biological target.

Computational Approach Predicted Property Application for this compound
Frontier Molecular Orbital (FMO) TheoryHOMO and LUMO energies and distributionsPrediction of sites for electrophilic and nucleophilic attack
Electrostatic Potential (ESP) MappingCharge distribution on the molecular surfaceUnderstanding intermolecular interactions and reactant approach
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular properties with biological activityPredicting the potential biological effects based on structural features

Role of 1 2 Bromophenyl Propan 1 Amine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The dual reactivity of 1-(2-Bromophenyl)propan-1-amine makes it an ideal starting material for the synthesis of intricate organic molecules. Both the amine and the aryl bromide can be selectively functionalized to build complex carbon skeletons and incorporate the core structure into larger, multicyclic systems.

Construction of Carbon Skeletons via Coupling Reactions

The presence of a bromine atom on the phenyl ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The 2-bromophenyl moiety can readily participate in reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.

While direct examples for this compound are not extensively documented in dedicated studies, the reactivity of the closely related 2-bromoaryl scaffold is well-established. For instance, the Suzuki-Miyaura coupling of aryl bromides with boronic acids is a powerful method for creating biaryl structures. researchgate.net Similarly, the Mizoroki-Heck reaction enables the arylation of alkenes, providing a pathway to substituted styrenes and other vinylated compounds. organic-chemistry.org

Research on related precursors demonstrates the viability of these transformations. For example, a one-pot synthesis of optically active 3-methyleneindan-1-ols utilizes an intramolecular Mizoroki-Heck reaction starting from a 2-bromoaryl ketone, a direct precursor to the corresponding amine. acs.org Another synthetic strategy employs a Suzuki reaction to introduce a vinyl group to a 2-bromophenyl derivative, which then undergoes a cascade cyclization to form complex tetralin frameworks. beilstein-journals.orgbeilstein-archives.org These examples underscore the potential of the 2-bromophenyl group within the target amine to serve as a handle for extending the carbon skeleton.

Table 1: Examples of Coupling Reactions with Related 2-Bromophenyl Scaffolds

Starting MaterialCoupling ReactionReagents/CatalystProduct TypeReference
2-Bromoaryl ketoneMizoroki-Heck (intramolecular)Allylboronate, Chiral Brønsted Acid, Pd-catalystMethyleneindan-1-ol acs.org
Methyl 3-(2-bromophenyl)propionateSuzukiPinacol vinylboronate, Pd(dppf)Cl₂3-(2-vinylphenyl)propan-1-ol beilstein-journals.org
2-(4-Bromophenyl)propan-1-amineSuzuki-MiyauraBoronic acidsBiaryl compounds

Incorporation into Multicyclic Systems

The bifunctional nature of this compound is particularly advantageous for the synthesis of N-heterocycles and other multicyclic systems. The amine group can act as a nucleophile or be transformed into other functional groups, while the aryl bromide provides a site for intramolecular cyclization reactions.

One common strategy involves an intramolecular C-N or C-O bond formation. For example, derivatives of N-(2-haloaryl)enaminones have been shown to undergo intramolecular cyclization under basic conditions to yield seven-membered benzo[b] Current time information in Bangalore, IN.researchgate.netoxazepines, a scaffold found in compounds with pharmaceutical activities. rsc.org Similarly, intramolecular cyclization of 2-(2-bromophenylsulfanyl)ethanamine derivatives, formed from 2-bromobenzenethiols, leads to the formation of 1,4-benzothiazines and 1,5-benzothiazepines. researchgate.net

Furthermore, cascade reactions initiated at a different part of the molecule can terminate in a cyclization involving the 2-bromophenyl group. A notable example is the cascade intramolecular Prins/Friedel–Crafts cyclization. In this process, a precursor like methyl 3-(2-bromophenyl)propionate is converted into a 3-(2-vinylphenyl)propanal derivative. beilstein-journals.org An acid-catalyzed intramolecular Prins reaction then forms a benzyl (B1604629) carbenium ion, which is subsequently trapped by an electron-rich aromatic compound in an intermolecular Friedel-Crafts alkylation, yielding complex 5-aryltetrahydro-5H-benzo rsc.organnulen-7-ols. beilstein-journals.orgbeilstein-archives.org This demonstrates how the core structure can be embedded within a larger, fused ring system.

Applications in the Synthesis of Specific Compound Classes (Generalized)

The ability to serve as a scaffold for building complex heterocyclic systems makes this compound a relevant intermediate for the synthesis of various classes of compounds, particularly those with potential biological activity. Saturated N-heterocycles are prevalent motifs in many small-molecule drugs. ethz.ch

The synthesis of quinazoline (B50416) derivatives, a core structure in many pharmaceuticals, can be achieved using related starting materials like 1-(2-bromophenyl)methanamines through copper-catalyzed tandem reactions. nih.gov The formation of benzothiazepines and benzo[b] Current time information in Bangalore, IN.researchgate.netoxazepines, as mentioned previously, provides access to compound classes known for anti-inflammatory, anti-tumor, and antipsychotic properties. researchgate.netrsc.org The general strategies for N-heterocycle synthesis, such as the Silicon Amine Protocol (SLAP), highlight the modular approach where amine-containing fragments are cyclized to produce libraries of morpholines, piperazines, and their analogues for drug discovery. ethz.ch

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

Chiral primary amines are frequently employed as chiral auxiliaries to control the stereochemical outcome of a reaction. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs a subsequent diastereoselective transformation, and is then cleaved to yield an enantiomerically enriched product.

While specific studies detailing the use of this compound as a chiral auxiliary are not prominent, its structural features are analogous to well-established auxiliaries like (R)- or (S)-1-phenylethan-1-amine. researchgate.net For example, (R)-1-phenylethan-1-amine has been successfully used as a chiral auxiliary to control orientational and staircase chirality in the synthesis of complex unnatural amino acid derivatives. researchgate.net In this context, the amine forms a temporary amide bond, and its chiral center sterically directs the approach of reagents or the conformation of the molecule during key bond-forming steps, such as Suzuki-Miyaura cross-coupling reactions. researchgate.net

Given that enantiomerically pure forms of this compound can be synthesized, it represents a potential candidate for use as a recoverable chiral auxiliary. The propylamine (B44156) backbone and the chiral center at the C1 position could effectively influence the stereochemistry of reactions on a tethered substrate.

Development of Catalytic Ligands Incorporating the Chemical Compound

Chiral amines are fundamental building blocks in the design and synthesis of ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that enables the enantioselective transformation of a substrate.

This compound, particularly in its enantiopure form, is a suitable precursor for various ligand types. The primary amine can be readily converted into amides, imines, or secondary/tertiary amines, which are common coordinating groups in ligands. Furthermore, the 2-bromophenyl group can be functionalized, for instance, by introducing a phosphine (B1218219) group via lithiation and reaction with a chlorophosphine, to create bidentate P,N-ligands. Chiral 1,2-aminophosphine ligands are a well-regarded class of ligands for asymmetric catalysis. uni-muenchen.de

Research has shown that primary amines derived from natural amino acids can be incorporated into biquinazoline structures, which then act as effective organocatalysts for reactions like the asymmetric ethylation of aldehydes. researchgate.net Moreover, chiral 1,2-diamines are known to be valuable ligands in a wide array of catalytic asymmetric reactions. nih.gov The structural framework of this compound provides a solid foundation for developing novel chiral ligands and organocatalysts for asymmetric synthesis.

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches and Catalytic Systems

The development of more efficient and sustainable methods for the synthesis of 1-(2-Bromophenyl)propan-1-amine and its derivatives is a key area for future research. While traditional methods exist, exploring novel catalytic systems could offer significant advantages in terms of yield, selectivity, and environmental impact.

One promising approach is the use of chemoenzymatic one-pot synthesis. For instance, a combination of metal-catalyzed allylic alcohol isomerization followed by enzymatic amination has been demonstrated for similar structures like 1-(p-bromophenyl)propan-1-amine. rsc.org This method, which can be conducted in an aqueous medium, offers the potential for high enantioselectivity. rsc.org Adapting such a system for the ortho-bromo substituted analogue could provide a greener and more efficient synthetic route.

Further research could also focus on asymmetric synthesis to produce enantiomerically pure forms of the amine. This could involve the use of chiral catalysts or auxiliaries. For example, the synthesis of (1S,1′S)-4,4′-biquinazoline-based primary amines has been achieved from natural amino acids, and these have been used for asymmetric ethylation of aryl aldehydes. researchgate.net Exploring similar chiral ligands or catalysts for the synthesis of this compound could be a valuable endeavor.

Another avenue of exploration is the development of one-pot multicomponent reactions. These reactions, which combine three or more reactants in a single step, can significantly streamline synthetic processes. Research into novel multicomponent reactions that could directly yield this compound or its immediate precursors from simple starting materials would be highly beneficial. rug.nl

Finally, investigating alternative starting materials and reaction pathways is crucial. For example, the synthesis of related α-tertiary primary amines has been achieved from vinyl azides through a light-induced denitrogenative alkylarylation/dialkylation process. researchgate.net Exploring the applicability of such photoredox catalysis for the synthesis of this compound could open up new synthetic possibilities.

Advanced Mechanistic Insights into Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones. Future research should focus on elucidating the intricate details of these reactions using a combination of experimental and computational methods.

One area of focus could be the mechanistic study of metal-catalyzed cross-coupling reactions. For instance, understanding the precise role of the catalyst, ligands, and reaction conditions in copper- or palladium-catalyzed reactions involving this compound could lead to the development of more efficient and selective catalytic systems. nih.gov

Kinetic investigations are a powerful tool for unraveling reaction mechanisms. rsc.org By studying the rate of reaction under various conditions, it is possible to identify reaction intermediates and transition states. rsc.orgnih.gov Such studies could be applied to reactions like the formation of quinazolines from 1-(2-bromophenyl)methanamines and amidines, providing valuable insights into the reaction pathway. nih.gov

Computational chemistry, particularly density functional theory (DFT) calculations, can provide detailed information about reaction energetics and the structures of intermediates and transition states. nih.gov Combining experimental data with computational modeling can offer a comprehensive picture of the reaction mechanism. For example, computational studies could be used to investigate the mechanism of gold-catalyzed intramolecular hydroalkylation of ynamides, a reaction that could potentially be adapted for derivatives of this compound. acs.org

Isotope labeling studies can also be employed to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. nih.gov For instance, using isotopically labeled reactants in the synthesis or derivatization of this compound could help to elucidate complex reaction pathways.

Exploration of New Chemical Transformations and Derivatizations

The unique structural features of this compound, including the primary amine group and the ortho-bromine substituent, make it a versatile building block for the synthesis of a wide range of new compounds. Future research should focus on exploring novel chemical transformations and derivatizations of this compound.

One promising area is the synthesis of heterocyclic compounds. The amine group can participate in cyclization reactions to form various nitrogen-containing heterocycles. For example, it could be used as a precursor for the synthesis of quinazolines, thiazolidinones, and other heterocyclic systems with potential biological activity. nih.govnih.gov

The bromine atom provides a handle for further functionalization through cross-coupling reactions. Suzuki, Heck, and Sonogashira couplings could be employed to introduce a variety of substituents at the ortho position, leading to a diverse library of derivatives. acs.org This approach has been used to synthesize a range of substituted biaryls and other complex molecules.

Derivatization of the amine group can also lead to new compounds with interesting properties. For example, acylation, alkylation, and sulfonylation reactions can be used to modify the amine functionality. researchgate.net These derivatizations can alter the compound's physical and chemical properties, as well as its reactivity. Automated synthesis platforms could be utilized to rapidly generate a library of such derivatives for screening in various applications. nih.gov

Furthermore, the development of novel multicomponent reactions involving this compound as a key component could lead to the efficient synthesis of complex molecules in a single step. frontiersin.orgacs.org For instance, a one-pot, three-component coupling reaction of α-amino aryl ketones, indoles, and perbromomethane has been reported, and similar strategies could be explored for this compound. frontiersin.org

Development of Structure-Reactivity Relationships for Diverse Applications (Generalized)

A systematic investigation of the relationship between the structure of this compound derivatives and their chemical reactivity is crucial for their rational design and application in various fields. Future research should aim to establish clear structure-reactivity relationships (SRRs) to guide the development of new compounds with desired properties.

This can be achieved by synthesizing a library of derivatives with systematic variations in their structure and evaluating their reactivity in a range of chemical transformations. For example, the effect of substituents on the phenyl ring on the pKa of the amine group and the rate of N-acylation could be studied.

Computational modeling can play a key role in developing SRRs. By calculating various molecular descriptors, such as electronic properties, steric parameters, and quantum chemical descriptors, it is possible to correlate these properties with the observed reactivity of the compounds. acs.org This approach can help to identify the key structural features that govern the reactivity of these molecules.

The insights gained from SRR studies can be applied to the design of new catalysts, reagents, and functional materials. For instance, by understanding how the structure of a this compound-derived ligand affects its catalytic activity, it may be possible to design more efficient and selective catalysts for a variety of organic transformations. acs.org

Q & A

Basic Synthesis: What are the standard synthetic routes for 1-(2-Bromophenyl)propan-1-amine, and what critical reaction conditions must be optimized?

The synthesis of this compound typically involves:

  • Nucleophilic substitution : Reacting 2-bromobenzaldehyde with nitroethane via a Henry reaction to form a nitroalkane intermediate, followed by reduction (e.g., using LiAlH₄) to yield the amine .
  • Buchwald-Hartwig amination : Palladium-catalyzed coupling of 2-bromo-benzene derivatives with propan-1-amine precursors under inert conditions (e.g., Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C) .
  • Reductive amination : Using 2-bromophenylpropan-1-one and ammonia/ammonium acetate with NaBH₃CN or H₂/Pd-C .

Key conditions : Temperature control (<100°C to avoid debromination), anhydrous solvents (THF or toluene), and inert atmospheres (N₂/Ar) to prevent oxidation.

Advanced Synthesis: How can enantioselective synthesis of this compound be achieved?

Chiral resolution or asymmetric synthesis is required due to the compound’s stereogenic center:

  • Enzymatic resolution : Lipases or esterases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic ester precursor .
  • Chiral auxiliaries : Use (S)- or (R)-proline-derived catalysts in asymmetric Mannich reactions to induce stereoselectivity .
  • Chiral chromatography : Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

Validation : Chiral purity is confirmed via polarimetry, circular dichroism (CD), or chiral GC/MS .

Basic Characterization: Which spectroscopic techniques are most effective for structural elucidation?

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm, doublets for ortho-substituted bromine), amine protons (δ 1.5–2.5 ppm, broad if free) .
    • ¹³C NMR : C-Br signal at ~125–135 ppm; carbonyl (if intermediates) at ~200 ppm .
  • Mass spectrometry (HRMS) : Molecular ion peak at m/z 213/215 (Br isotopic pattern) .
  • IR : N-H stretch (~3300 cm⁻¹), C-Br (~500–600 cm⁻¹) .

Advanced Reactivity: How does the bromine substituent influence reactivity in cross-coupling reactions?

The 2-bromo group enables:

  • Suzuki-Miyaura coupling : Pd-catalyzed coupling with boronic acids to form biaryl derivatives (e.g., for drug intermediates). Use Pd(PPh₃)₄, K₂CO₃, in DMF/H₂O at 80°C .
  • Buchwald-Hartwig amination : Substitution with amines to generate diversely functionalized anilines .
    Challenges : Steric hindrance from the ortho-bromine may slow coupling kinetics; ligand selection (e.g., XPhos) improves yields .

Stability and Storage: What are the optimal storage conditions to prevent degradation?

  • Light sensitivity : Store in amber glass under N₂ to avoid photolytic debromination .
  • Temperature : –20°C for long-term storage; room temperature for short-term use in desiccators.
  • Solubility : Dissolve in dry DCM or THF; avoid protic solvents (e.g., MeOH) to prevent amine oxidation .

Advanced Applications: How is this compound utilized in pharmaceutical intermediate synthesis?

  • Precursor to bioactive molecules : The bromine serves as a handle for late-stage functionalization (e.g., antipsychotics or kinase inhibitors) .
  • Ligand design : The amine group coordinates to transition metals (e.g., Ru or Pd) in asymmetric catalysis .
    Example : Conversion to 1-(2-aminophenyl)propan-1-amine via catalytic hydrogenation for antidepressant analogs .

Contradictions in Data: How should researchers address discrepancies in reported melting points or spectral data?

  • Possible causes : Impurities (e.g., residual solvents), polymorphic forms, or measurement techniques (DSC vs. capillary).
  • Resolution : Reproduce synthesis with rigorous purification (column chromatography, recrystallization), and cross-validate with multiple spectral methods (e.g., XRD for crystallinity) .

Safety and Handling: What hazards are associated with this compound?

  • Toxicity : Amines may cause respiratory irritation; use fume hoods and PPE .
  • Debromination risk : Thermal decomposition releases HBr; neutralize with NaHCO₃ .
    Disposal : Incinerate in certified facilities with halogen scrubbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.